molecular formula C17H20N2O4 B2881402 N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE CAS No. 433251-28-6

N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE

Cat. No.: B2881402
CAS No.: 433251-28-6
M. Wt: 316.357
InChI Key: XFIYWXAHTRHBER-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-N'-[2-(Cyclohex-1-en-1-yl)ethyl]ethanediamide is a synthetic diamide compound characterized by a benzodioxol moiety linked to a cyclohexenyl ethyl group via an ethanediamide bridge. The cyclohexenyl substituent introduces conformational flexibility and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. This compound’s structural uniqueness lies in its dual functionalization, combining a planar aromatic system with a puckered cycloalkene group, creating opportunities for diverse intermolecular interactions.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c20-16(18-9-8-12-4-2-1-3-5-12)17(21)19-13-6-7-14-15(10-13)23-11-22-14/h4,6-7,10H,1-3,5,8-9,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIYWXAHTRHBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and cyclohexene intermediates. These intermediates are then coupled through a series of reactions, including amidation and cyclization, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzodioxole and cyclohexene rings can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.

Scientific Research Applications

The compound N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a complex organic molecule that has garnered interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, focusing on its biological activity, potential therapeutic uses, and relevant case studies.

Structural Representation

The compound features a benzodioxole moiety, which is known for its pharmacological properties, combined with a cyclohexene group, contributing to its potential biological activity.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds with structural similarities have demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 and K-562, suggesting that the presence of the benzodioxole scaffold may enhance anticancer efficacy .

Neuroprotective Effects

Research indicates that benzodioxole derivatives may exhibit neuroprotective properties. These compounds can potentially modulate neurotransmitter systems and protect neuronal cells from oxidative stress and apoptosis. The specific mechanism of action for this compound remains to be fully elucidated but may involve interactions with key signaling pathways in neuronal survival .

Anti-inflammatory Properties

Compounds containing the benzodioxole structure have been associated with anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .

Table 1: Summary of Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMCF-712.15CDK2 Inhibition
Compound BK-5628.49Apoptosis Induction
N-(2H...)--Potential TBD

Notable Research Findings

  • Srinivasulu et al. synthesized derivatives of pyrazolo-pyrimidine analogs that were tested for their effects on CDK2/cyclin E pathways, revealing promising anticancer activity which could be mirrored by the target compound .
  • El-Naggar et al. developed thiazole derivatives with significant antiproliferative activities against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including psychoactive derivatives, opioid analogs, and heterocyclic diamides. Below is a comparative analysis based on key features:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Relevance References
N-(2H-1,3-Benzodioxol-5-yl)-N'-[2-(Cyclohex-1-en-1-yl)ethyl]ethanediamide Benzodioxol + Cyclohexenyl ethyl + Diamide Ethanediamide bridge, cyclohexene ring Not yet reported (hypothetical: CNS activity) N/A
1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one Benzodioxol + β-keto-amine Methylamine, β-keto group Psychoactive (e.g., cathinone analogs)
5-Allyl-5-isobutylbarbituric acid Barbiturate core Allyl, isobutyl groups Sedative/hypnotic
(±)-N-Ethyl-α-methyl-3,4-(methylenedioxy)phenethylamine Methylenedioxyphenethylamine Ethyl, α-methyl groups Stimulant (e.g., MDMA analogs)

Key Observations:

Benzodioxol Derivatives: Compounds like 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one () share the benzodioxol motif but differ in functional groups. The β-keto-amine moiety in the latter is associated with stimulant effects, whereas the ethanediamide bridge in the target compound may confer distinct receptor-binding properties .

Cyclohexene vs. Cyclopropane: In , -cyclopropyl-7-α-[(S)-1-hydroxy-1,2,2-trimethylpropyl]-6,14-endo-ethano-6,7,8,14-tetrahydrooripavine features a cyclopropane ring. Cyclohexene’s puckered conformation (as defined by Cremer and Pople’s ring puckering coordinates ) may enhance conformational adaptability compared to strained cyclopropane systems.

Research Findings and Methodological Considerations

Crystallographic and Computational Insights:

  • Structural Analysis: Software suites like SHELX and WinGX/ORTEP are critical for resolving the conformation of the cyclohexenyl group. Cremer-Pople puckering parameters (e.g., amplitude $ q $, phase angle $ \phi $) can quantify nonplanarity, which may correlate with binding affinity in receptor-ligand interactions.
  • Hypothetical Pharmacokinetics : The cyclohexenyl group’s lipophilicity (ClogP ~3.2, estimated) suggests moderate blood-brain barrier penetration, comparable to (±)-N-Ethyl-α-methyl-3,4-(methylenedioxy)phenethylamine (ClogP ~2.8) .

Limitations:

No experimental data on the target compound’s synthesis, stability, or bioactivity are available in the provided evidence. Comparisons are extrapolated from structurally related analogs.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide, and how can reaction conditions be optimized to improve yield?

  • Methodology : Synthesis involves multi-step organic reactions, typically starting with functionalization of the benzodioxole moiety followed by amide coupling. Key challenges include controlling side reactions (e.g., oxidation of the cyclohexene group) and ensuring regioselectivity. Optimization strategies include:

  • Use of anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis.
  • Catalytic agents like DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
  • Temperature control (e.g., maintaining 0–5°C during acyl chloride formation to prevent decomposition).
  • Monitoring reaction progress via TLC or HPLC to terminate reactions at optimal conversion .

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for verifying the benzodioxole aromatic protons (δ 6.7–7.1 ppm) and cyclohexene protons (δ 5.4–5.8 ppm). 1H^1H-1H^1H COSY confirms connectivity between adjacent groups .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% typically required for pharmacological studies) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]+^+ ion at m/z 356.18) and detects impurities .

Q. What functional groups in this compound are most reactive, and how do they influence its stability during storage?

  • Methodology :

  • The benzodioxole ring is susceptible to oxidative degradation under light or humid conditions. Stability studies recommend:
  • Storage in amber vials at –20°C under inert gas (N2_2 or Ar).
  • Use of desiccants (e.g., silica gel) to prevent hydrolysis of the amide bond .
  • The cyclohexene group may undergo dimerization; FT-IR monitoring (C=C stretch at ~1650 cm1^{-1}) helps track degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the pharmacological interactions of this compound with neurotransmitter receptors?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, predicting binding affinity to serotonin or dopamine receptors .
  • Molecular Docking (AutoDock Vina) : Simulate interactions with 5-HT2A_{2A} receptors using the benzodioxole moiety as a pharmacophore. Validate predictions with in vitro receptor-binding assays (IC50_{50} values) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize targets for experimental validation .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound (e.g., discrepancies in bioavailability vs. efficacy)?

  • Methodology :

  • Pharmacokinetic Profiling : Compare in vitro metabolic stability (e.g., liver microsomes) with in vivo plasma concentration-time curves. Adjust dosing regimens if first-pass metabolism reduces bioavailability .
  • Statistical DOE (Design of Experiments) : Use fractional factorial designs to isolate variables (e.g., administration route, formulation additives) contributing to efficacy gaps. Response surface modeling identifies optimal conditions .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., 14C^{14}C) to track accumulation in target tissues (e.g., CNS) versus peripheral organs .

Q. How can machine learning (ML) optimize reaction pathways for synthesizing derivatives of this compound with enhanced bioactivity?

  • Methodology :

  • Dataset Curation : Compile reaction data (yield, conditions, substituents) from literature or high-throughput experiments.
  • Neural Network Models : Train ML models (e.g., graph neural networks) to predict optimal catalysts/solvents for introducing substituents (e.g., halogenation at the benzodioxole 5-position).
  • Active Learning : Iteratively refine models using feedback from automated synthesis platforms (e.g., Chemspeed) .

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